2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9ClF3NO2. It is known for its unique structural properties, which include a trifluoroethyl group and a chloromethylphenylcarbamate moiety. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Scientific Research Applications
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a chiral stationary phase in chromatography.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action for this compound is not provided in the search results. As it is known to be a pre-emergent herbicide, it might work by inhibiting the growth of weeds, but the exact mechanism is not specified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
5-chloro-2-methylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 5-chloro-2-methylphenylamine and 2,2,2-trifluoroethanol.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 4-chloro-2-methylphenylcarbamate
- 2,2,2-Trifluoroethyl 5-chloro-3-methylphenylcarbamate
- 2,2,2-Trifluoroethyl 5-bromo-2-methylphenylcarbamate
Uniqueness
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. The trifluoroethyl group also imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMJKTZLUDUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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